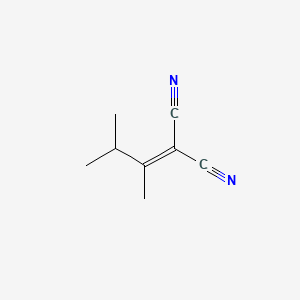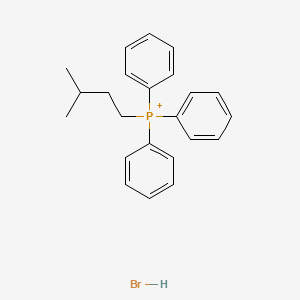
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester is a chemical compound with the molecular formula C11H16Cl3NO6. This compound is known for its unique structure, which includes a trichloromethyl group, a methoxycarbonylamino group, and a phosphonic acid diethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester involves several steps. One common method includes the reaction of 2,2,2-trichloroethylamine with diethyl phosphite in the presence of a base. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while hydrolysis will produce the corresponding phosphonic acid and alcohol.
Aplicaciones Científicas De Investigación
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phosphonic acid group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems.
Comparación Con Compuestos Similares
Similar compounds to (2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-phosphonic acid diethyl ester include:
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-malonic acid diethyl ester: This compound has a similar structure but with a malonic acid ester group instead of a phosphonic acid ester group.
(2,2,2-Trichloro-1-methoxycarbonylamino-ethyl)-acetic acid diethyl ester: This compound features an acetic acid ester group.
The uniqueness of this compound lies in its phosphonic acid ester group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
33036-84-9 |
|---|---|
Fórmula molecular |
C8H15Cl3NO5P |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
methyl N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)carbamate |
InChI |
InChI=1S/C8H15Cl3NO5P/c1-4-16-18(14,17-5-2)6(8(9,10)11)12-7(13)15-3/h6H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
GRWPMUBYRSDGIA-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)



